N-Methyl-N-[(1-methyl-6-oxo-16-dihydropyridin-3-YL)methyl]prop-2-enamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(1-methyl-6-oxo-16-dihydropyridin-3-YL)methyl]prop-2-enamide typically involves the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
N-Methylation: The nitrogen atom in the dihydropyridine ring is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Amide Formation: The final step involves the formation of the amide bond by reacting the N-methylated dihydropyridine with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(1-methyl-6-oxo-16-dihydropyridin-3-YL)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Reduced dihydropyridine derivatives
Substitution: Various substituted amides
Scientific Research Applications
N-Methyl-N-[(1-methyl-6-oxo-16-dihydropyridin-3-YL)methyl]prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a modulator of biological pathways. It is used in assays to investigate enzyme activity and receptor binding.
Medicine: The compound is explored for its potential therapeutic effects. It is investigated for its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(1-methyl-6-oxo-16-dihydropyridin-3-YL)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- N-Methyl-1-(pyridin-2-yl)methanamine
- N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine trifluoroacetate
Uniqueness
N-Methyl-N-[(1-methyl-6-oxo-16-dihydropyridin-3-YL)methyl]prop-2-enamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-methyl-N-[(1-methyl-6-oxopyridin-3-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C11H14N2O2/c1-4-10(14)12(2)7-9-5-6-11(15)13(3)8-9/h4-6,8H,1,7H2,2-3H3 |
InChI Key |
VWLQIIREKBSFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)CN(C)C(=O)C=C |
Origin of Product |
United States |
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